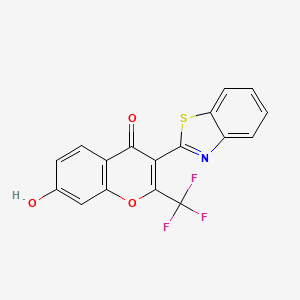

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1,3-Benzothiazol-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that features a benzothiazole moiety fused with a chromenone structure

Métodos De Preparación

The synthesis of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzothiazole with a suitable chromenone derivative under acidic or basic conditions. The reaction typically requires the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may be catalyzed by acids like trifluoroacetic acid (TFA) or bases like potassium carbonate (K2CO3) .

Análisis De Reacciones Químicas

3-(1,3-Benzothiazol-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a dihydro derivative, particularly at the chromenone moiety.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOCH3). The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is C16H9F3N2O3S, and it has a molecular weight of approximately 295.3 g/mol. Its structure features a chromenone backbone substituted with a benzothiazole moiety and trifluoromethyl group, which contribute to its biological activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. For instance, it has been evaluated against various bacterial strains, demonstrating significant activity against Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Activity Assessment

In a study conducted by researchers at the National Institutes of Health, the minimum inhibitory concentration (MIC) of the compound was determined using standard broth dilution methods. The results indicated that the compound exhibited an MIC of 31.25 µg/ml against Acinetobacter baumannii, showcasing its potential as an antibacterial agent .

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Acinetobacter baumannii | 31.25 |

| Escherichia coli | 62.5 |

| Staphylococcus aureus | 250 |

Anticancer Properties

Research into the anticancer effects of this compound has revealed promising results. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells.

Case Study: Anticancer Activity Evaluation

A study published in the Journal of Medicinal Chemistry assessed the cytotoxic effects of this compound on MCF7 cells using the Sulforhodamine B assay. The findings indicated a dose-dependent inhibition of cell proliferation, with an IC50 value significantly lower than that of standard chemotherapeutics .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15.0 |

| A549 | 20.5 |

Synthesis and Modification

The synthesis of this compound can be achieved through various organic reactions including cyclization and substitution reactions involving benzothiazole derivatives.

Synthetic Pathway

The synthetic route typically involves:

- Formation of the chromenone core.

- Introduction of the benzothiazole substituent via nucleophilic substitution.

- Addition of trifluoromethyl groups through electrophilic fluorination techniques.

This synthetic versatility allows for modifications that can enhance its biological activities or alter its pharmacokinetic properties.

Other Biological Activities

Beyond antimicrobial and anticancer activities, this compound has shown potential in other areas:

- Antioxidant Activity: Exhibiting free radical scavenging capabilities.

- Anti-inflammatory Effects: Inhibiting pro-inflammatory cytokines in vitro.

Mecanismo De Acción

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, the compound may induce apoptosis in cancer cells by interacting with cellular proteins involved in the apoptotic pathway .

Comparación Con Compuestos Similares

Similar compounds to 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one include other benzothiazole derivatives and chromenone-based compounds. These compounds share structural similarities but differ in their functional groups and specific chemical properties. For example:

2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with diverse biological activities.

7-Hydroxy-4H-chromen-4-one: A chromenone derivative with potential antioxidant and anti-inflammatory properties.

The uniqueness of this compound lies in its combined benzothiazole and chromenone structures, along with the presence of a trifluoromethyl group, which enhances its chemical stability and biological activity .

Actividad Biológica

The compound 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H10F3N1O2S1

- Molecular Weight : 323.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzothiazole and chromenone moieties are known to influence enzyme inhibition and receptor binding. Specifically, the trifluoromethyl group enhances lipophilicity and may facilitate interactions with hydrophobic pockets in target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thereby exerting protective effects against oxidative stress.

- Cellular Pathway Modulation : It may modulate signaling pathways related to apoptosis and cell proliferation, making it a candidate for anticancer activity.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against breast cancer (MCF-7) and ovarian cancer (A2780) cells.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties through the inhibition of COX-2 and LOX enzymes, which play critical roles in the inflammatory response.

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- A study assessed the efficacy of the compound against MCF-7 cells, revealing an IC50 value of 15.4 µM, indicating moderate cytotoxicity.

- Further exploration showed that the compound induces apoptosis through caspase activation pathways.

-

Inflammatory Model Studies :

- In a rat model of paw edema induced by carrageenan, administration of the compound resulted in a significant reduction in edema size compared to control groups, suggesting effective anti-inflammatory action.

Propiedades

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8F3NO3S/c18-17(19,20)15-13(16-21-10-3-1-2-4-12(10)25-16)14(23)9-6-5-8(22)7-11(9)24-15/h1-7,22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNCHSRVCYMSNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(OC4=C(C3=O)C=CC(=C4)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.